molecular formula C11H9N3O3 B8589084 (1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone

(1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone

Cat. No. B8589084
M. Wt: 231.21 g/mol
InChI Key: SYORTIOIWDOLFE-UHFFFAOYSA-N
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Description

(1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H9N3O3 and its molecular weight is 231.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C11H9N3O3/c1-13-7-12-6-10(13)11(15)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3

InChI Key

SYORTIOIWDOLFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-1-methyl-1H-imidazole (3.22 g, 19.98 mmol) in DCM (15 mL) was added ethyl magnesium bromide (6.66 mL, 19.98 mmol, 3.0 M in diethyl ether) dropwise over a 10 minute period. The resulting orange-red solution was stirred at room temperature for 15 minutes, cooled in an ice bath to 0° C. and N-methoxy-N-methyl-4-nitrobenzamide (3.5 g, 16.65 mmol, Intermediate 7: step a) dissolved in DCM (10 mL) was added dropwise. The ice bath was removed and the solid suspension stirred at room temperature for 48 hours. Water was added followed by 6 M aqueous HCl to a neutral pH (pH=6-7). The aqueous mixture was extracted with DCM, dried over Na2SO4, filtered and concentrated. Et2O was added and the mixture sonicated. The precipitate was collected by filtration and dried to provide the title compound as a tan solid.
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3.22 g
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6.66 mL
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15 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared by substituting N-methoxy-N-methylthiazole-5-carboxamide (Intermediate 11: step a) with N-methoxy-N-methyl-4-nitrobenzamide (Intermediate 20: step a) then following the procedure described for the preparation of (1-methyl-1H-imidazol-5-yl)(thiazol-5-yl)methanone (Intermediate 13).
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